molecular formula C10H15O3PS B1217751 Phosphorothioic acid, O,O-diethyl O-phenyl ester CAS No. 32345-29-2

Phosphorothioic acid, O,O-diethyl O-phenyl ester

Cat. No. B1217751
CAS RN: 32345-29-2
M. Wt: 246.27 g/mol
InChI Key: XXWNKVBJDWSYBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phosphorothioic acid, O,O-diethyl O-phenyl ester, and its derivatives involves several key reactions. A notable method involves the addition of O,O-diethyl hydrogen phosphorothidite to ketones and aldehydes, showcasing a reaction that readily occurs at the double bond of unsaturated ketones forming keto phosphonothionic esters and at the carbonyl group of saturated ketones forming α-hydroxy phosphonothionic esters (Pudovik & Zametaeva, 1952).

Molecular Structure Analysis

The molecular structure of phosphorothioate esters, including O,O-diethyl O-phenyl ester, reveals that these molecules are derivatives of phosphate esters with one of the nonbridging oxygen atoms replaced by sulfur. This substitution significantly influences their chemical behavior and interactions (Purcell & Hengge, 2005).

Chemical Reactions and Properties

Phosphorothioate esters undergo various chemical reactions, showing a distinct reactivity pattern compared to their phosphate ester counterparts. For instance, their hydrolysis reactions indicate a consistent trend of greater activation enthalpies across different ester classes, suggesting specific mechanistic pathways that are influenced by the sulfur substitution (Purcell & Hengge, 2005).

Scientific Research Applications

Environmental and Health Impact Studies

A study focusing on the indoor environment outlines how semi-volatile organic compounds like phthalic acid esters and phosphororganic compounds (POC), which may include derivatives of phosphorothioic acid, are used as plasticizers and flame retardants. These compounds accumulate in indoor air and dust, highlighting the need for assessing exposure and risk in living habitats (Wensing, Uhde, & Salthammer, 2005). Another study on phthalic acid esters (PAEs) discusses their presence in the environment due to their use as plasticizers, mentioning their detection in atmosphere, water, soil, and sediments. It also explores the natural occurrence of PAEs in plant and microorganism sources, suggesting possible biosynthesis in nature and their implications on ecosystem functioning and public health (Huang et al., 2021).

Agricultural Applications and Pesticide Research

Research on phosphorus-containing fungicides explores the potential of esters of phosphoric, phosphorothioic, phosphorodithoic, or alkyl-phosphonic acids, including those with terpenoid or heterocyclic structures, as fungicides. These compounds are noted for their environmental appeal, although none has yet been commercialized (Hudson, 1999).

Material Science and Industrial Applications

A review on the use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils discusses the effectiveness of neutral phosphates, including trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, as antiwear additives in synthetic lube oils. These materials, potentially including derivatives of phosphorothioic acid, are noted for their superior lubricity and resistance to oxidation (Barabanova, Ivanov, Kossova, & Akimova, 1976).

properties

IUPAC Name

diethoxy-phenoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWNKVBJDWSYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042292
Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O,O-diethyl O-phenyl ester

CAS RN

32345-29-2
Record name Dietholate
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Record name 32345-29-2
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Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Record name O,O-diethyl O-phenyl thiophosphate
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Record name Diethyl phenyl phosphorothionate
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